Regioisomeric Differentiation: C7-Vinyl vs. N3-Vinyl Substitution Governs Reactivity and Target Engagement Mode
7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione (906456-05-1) and 3-vinyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 99362-36-4) are constitutional isomers with identical molecular formula (C9H12N2O2). In 906456-05-1, the vinyl group is attached to the spiro-cyclopentane C7 carbon (sp3 framework), while in 99362-36-4, the vinyl group is attached to the N3 nitrogen of the hydantoin ring . This positional difference fundamentally alters electronic properties and chemical reactivity: the C7-vinyl group presents a terminal alkene capable of acting as a Michael acceptor for covalent target engagement, whereas the N3-vinyl group is an enamide with reduced electrophilicity due to nitrogen lone-pair conjugation . The InChI Key differentiation (DQOIBJHKCVPVCF-UHFFFAOYSA-N for 906456-05-1 vs. distinct key for 99362-36-4) confirms these are structurally unique chemical entities requiring separate procurement and characterization .
| Evidence Dimension | Vinyl group attachment position (regiochemistry) |
|---|---|
| Target Compound Data | C7-vinyl on cyclopentane ring (sp3 carbon); terminal alkene; InChI Key: DQOIBJHKCVPVCF-UHFFFAOYSA-N |
| Comparator Or Baseline | 3-Vinyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 99362-36-4): N3-vinyl on hydantoin nitrogen; enamide character |
| Quantified Difference | Regioisomeric: identical MW (180.20 Da) but different connectivity; terminal alkene vs. N-vinyl enamide electronic character |
| Conditions | Structural identity confirmed by IUPAC nomenclature, InChI Key, and SMILES (C=CC1CCC2(C1)C(=O)NC(=O)N2 vs. C=CN1C(=O)NC2(CCCC2)C1=O) |
Why This Matters
The C7-vinyl group enables covalent inhibitor design strategies (Michael addition at the terminal alkene) that are structurally impossible with the N3-vinyl isomer, directly impacting assay design and lead optimization campaigns.
